1-Benzyl-2-(4-(trifluoromethyl)benzyl)hydrazine
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Overview
Description
1-Benzyl-2-(4-(trifluoromethyl)benzyl)hydrazine is an organic compound with the molecular formula C15H15F3N2. It is characterized by the presence of a benzyl group and a trifluoromethyl-substituted benzyl group attached to a hydrazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2-(4-(trifluoromethyl)benzyl)hydrazine typically involves the reaction of benzyl hydrazine with 4-(trifluoromethyl)benzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2-(4-(trifluoromethyl)benzyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The benzyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction can produce amines. Substitution reactions can lead to a variety of benzyl and trifluoromethyl-substituted derivatives .
Scientific Research Applications
1-Benzyl-2-(4-(trifluoromethyl)benzyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(4-(trifluoromethyl)benzyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-2-(4-methylbenzyl)hydrazine
- 1-Benzyl-2-(4-chlorobenzyl)hydrazine
- 1-Benzyl-2-(4-fluorobenzyl)hydrazine
Uniqueness
1-Benzyl-2-(4-(trifluoromethyl)benzyl)hydrazine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications .
Properties
CAS No. |
1392879-04-7 |
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Molecular Formula |
C15H15F3N2 |
Molecular Weight |
280.29 g/mol |
IUPAC Name |
1-benzyl-2-[[4-(trifluoromethyl)phenyl]methyl]hydrazine |
InChI |
InChI=1S/C15H15F3N2/c16-15(17,18)14-8-6-13(7-9-14)11-20-19-10-12-4-2-1-3-5-12/h1-9,19-20H,10-11H2 |
InChI Key |
YAXUWFWHUJZSCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNNCC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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